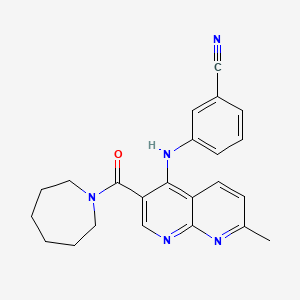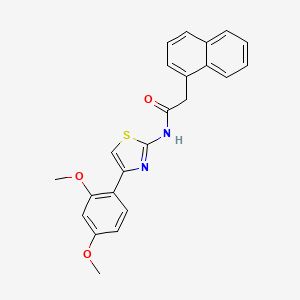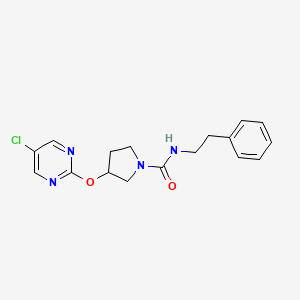
3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide” is a complex organic molecule that contains a pyrimidine ring, which is a heterocyclic aromatic compound that occurs widely in nature . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, pyrimidine derivatives can be synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The synthesis involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyrimidine derivatives generally have a planar structure and are capable of forming hydrogen bonds, which can influence their solubility and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research into compounds related to 3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide has focused on their synthesis and potential biological activities, particularly in the context of antimicrobial, anticancer, and anti-inflammatory effects. Notably, derivatives of similar structural families have been synthesized and evaluated for their biological activities.
Antimicrobial Activity : Studies have synthesized and tested various compounds for their antimicrobial efficacy. For example, the synthesis of new pyrimidinones and triazinones derivatives has been explored, demonstrating in vitro antimicrobial activities against a range of pathogens (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Such compounds could serve as precursors for further development into antimicrobial agents.
Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown cytotoxic effects on cancer cell lines and inhibitory effects on 5-lipoxygenase, suggesting potential for the development of new therapeutic agents (Rahmouni et al., 2016).
Anti-Inflammatory and Analgesic Agents : Research into compounds derived from visnaginone and khellinone has led to the synthesis of novel heterocyclic compounds with significant anti-inflammatory and analgesic activities. These findings indicate the potential for developing new drugs targeting inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Allosteric Modulation of CB1 Receptor : The optimization of indole-2-carboxamides, structurally similar to 3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide, has been investigated for improving allosteric modulation of the cannabinoid type 1 (CB1) receptor. This research offers insights into the structural requirements for allosteric modulation, with implications for developing new therapeutic agents (Khurana et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of the compound 3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide is the G-protein-coupled receptor 119 (GPR119) . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide acts as an agonist of GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Biochemical Pathways
The compound 3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide affects the insulin secretion pathway and the incretin pathway . By stimulating the GPR119 receptor, it enhances the release of insulin from pancreatic β-cells and GLP-1 from enteroendocrine cells . These actions lead to improved glucose control, making it a potential therapeutic agent for type 2 diabetes .
Pharmacokinetics
It was noted that the compound showed efficacy in both acute and chronic in vivo rodent models of diabetes . In a single ascending dose study in normal healthy humans, there was a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels .
Result of Action
The molecular and cellular effects of 3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide’s action include the stimulation of insulin release from pancreatic β-cells and the promotion of GLP-1 secretion from enteroendocrine cells . These actions result in improved glucose control, which is beneficial in the management of type 2 diabetes .
Propiedades
IUPAC Name |
3-(5-chloropyrimidin-2-yl)oxy-N-(2-phenylethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c18-14-10-20-16(21-11-14)24-15-7-9-22(12-15)17(23)19-8-6-13-4-2-1-3-5-13/h1-5,10-11,15H,6-9,12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAHDOODPUJQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Chloro-4-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2568081.png)
![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2568082.png)
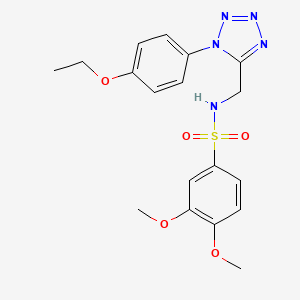
![4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2568084.png)
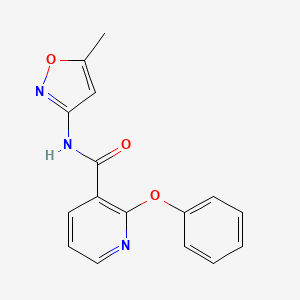

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide](/img/structure/B2568087.png)

![N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2568093.png)
![1-(3,4-dichlorobenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568095.png)
